Sporogen

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sporogen is a naturally occurring microbial compound found in the environment. It is a polysaccharide-based compound that is composed of a variety of different monosaccharides. Sporogen is a promising agent for use in laboratory experiments and has been studied for its potential applications in medicine, biotechnology, and industry.

科学的研究の応用

Sporulation Stimulant

Sporogen-AO 1 is a sporulation-stimulating substance isolated from Aspergillus oryzae . It has been found to stimulate the sporulation process, which is crucial in the life cycle of many fungi and bacteria .

Synthesis of Analogues

Researchers have synthesized a 5-Demethyl-6-deoxy analogue of Sporogen AO-1 . This analogue was designed with a focus on ring B of the compound, suggesting that the functional groups on ring B are important for the activity .

Antimalarial Activity

Sporogen AO-1 has shown significant antimalarial activity against Plasmodium falciparum . This suggests potential applications in the development of new antimalarial drugs .

Cytotoxicity

Sporogen-AO 1 has been found to be cytotoxic to HeLa, KB, and NCI H187 cancer cells . This suggests potential applications in cancer research and treatment .

HIV-1 Tat Transactivation Inhibition

Sporogen-AO 1 inhibits HIV-1 Tat transactivation in a cell-based assay . This suggests potential applications in HIV research and treatment .

Antifungal Activity

Sporogen-AO 1 is active against Candida albicans . This suggests potential applications in the treatment of fungal infections .

特性

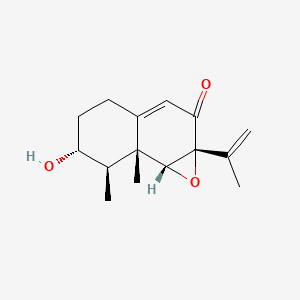

IUPAC Name |

(1aR,6R,7R,7aR,7bR)-6-hydroxy-7,7a-dimethyl-1a-prop-1-en-2-yl-5,6,7,7b-tetrahydro-4H-naphtho[1,2-b]oxiren-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-8(2)15-12(17)7-10-5-6-11(16)9(3)14(10,4)13(15)18-15/h7,9,11,13,16H,1,5-6H2,2-4H3/t9-,11+,13+,14+,15-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBDXYONDOCJPR-OANMRLRGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCC2=CC(=O)C3(C(C12C)O3)C(=C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](CCC2=CC(=O)[C@]3([C@@H]([C@]12C)O3)C(=C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sporogen-AO 1 | |

CAS RN |

88418-12-6 |

Source

|

| Record name | Sporogen AO 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088418126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q & A

Q1: What is the molecular formula and weight of sporogen?

A1: Sporogen has the molecular formula C15H22O2 and a molecular weight of 234.33 g/mol. [, ]

Q2: What spectroscopic data is available for sporogen?

A2: The structure of sporogen has been elucidated using various spectroscopic techniques, including 1D and 2D NMR (Nuclear Magnetic Resonance) spectroscopy, mass spectrometry (MS), and circular dichroism (CD) spectroscopy. [, , ]

Q3: What is the primary biological activity associated with sporogen?

A3: Sporogen was initially identified as a sporogenic substance, stimulating sporulation in the fungus Aspergillus oryzae. [, ]

Q4: Does sporogen exhibit any other biological activities?

A4: Research indicates that sporogen possesses phytotoxic properties, inhibiting radicle growth in certain plants like Amaranthus hypochondriacus and Echinochloa crus-galli. [] It has also shown potential as an inhibitor of human inducible nitric oxide synthase (iNOS) expression. []

Q5: How does sporogen affect iNOS expression?

A5: Sporogen inhibits cytokine-induced iNOS expression by interfering with the Janus tyrosine kinase-STAT (Signal Transducer and Activator of Transcription) pathway. This pathway plays a crucial role in the activation of STAT1, a transcription factor involved in iNOS expression. []

Q6: Are there any studies on the antifungal activity of sporogen?

A6: Yes, sporogen AO-1, isolated from Penicillium sp. AF5, displayed strong antifungal activity against phytopathogens such as Phytophthora capsici, Pythium ultimum, and Rhizoctonia solani. []

Q7: What is known about the structure-activity relationship (SAR) of sporogen?

A7: Studies suggest that the functional groups on ring B of the eremophilane skeleton play a crucial role in sporogen's sporogenic activity. A synthetic analogue lacking functional groups on ring A retained some activity, indicating the importance of ring B. []

Q8: What are the downstream effects of sporogen's interaction with its target?

A8: Sporogen's interaction with its target triggers a cascade of downstream events depending on the specific biological process:

- Sporulation: In Aspergillus oryzae, sporogen likely triggers a signaling pathway that leads to the activation of genes and proteins involved in spore formation. []

- iNOS Inhibition: By interfering with the JAK-STAT pathway, sporogen prevents the activation of STAT1, thereby suppressing the transcription of the iNOS gene and subsequent nitric oxide production. []

- Phytotoxicity: The exact mechanism of sporogen's phytotoxic effects remains unclear but could involve disrupting plant hormone signaling or interfering with essential cellular processes. []

Q9: Have there been any computational studies on sporogen?

A10: Molecular docking studies have investigated the potential of sporogen and related fungal metabolites as inhibitors of the COVID-19 main protease enzyme (Mpro). [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2667126.png)

![3-methyl-6-phenyl-N-(pyridin-2-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2667130.png)

![2-chloro-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2667135.png)

![5-(2-Aminoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one;hydrochloride](/img/structure/B2667136.png)

![1-(1,3-Benzodioxol-5-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2667137.png)

![7-(tert-butyl)-1,3-dimethyl-8-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2667139.png)

![(3,5-dimethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2667140.png)

![Ethyl 2-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate](/img/structure/B2667144.png)